molecular formula C10H12O2S B1452076 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde CAS No. 915922-93-9

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

Cat. No. B1452076
CAS RN: 915922-93-9
M. Wt: 196.27 g/mol
InChI Key: APFLKYMBWVBWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 915922-93-9 and a linear formula of C10 H12 O2 S . It has a molecular weight of 196.27 . This compound is used in various applications in scientific research, ranging from organic synthesis to materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of -20°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound serves as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules. Its structure is conducive to forming carbon-sulfur bonds, which are pivotal in creating molecules with potential therapeutic effects . It can be used to develop novel pharmaceuticals, including inhibitors and receptor modulators.

Agriculture: Crop Protection Agents

In agriculture, this chemical can be utilized to synthesize crop protection agents. Its thiophene ring is a common motif in many pesticides and herbicides. Researchers can modify this compound to create new derivatives that protect crops from pests and diseases, potentially leading to more effective and safer agrochemicals .

Material Science: Polymer Synthesis

The compound’s reactive aldehyde group makes it a candidate for polymer synthesis applications in material science. It can be incorporated into polymers to alter their properties, such as increasing flexibility or enhancing thermal stability. This can lead to the development of new materials with specific characteristics for industrial use .

Environmental Science: Pollutant Removal

In environmental science, derivatives of this compound could be explored for their ability to bind and remove pollutants from water and soil. The thiophene moiety can interact with heavy metals and organic pollutants, potentially leading to new methods for environmental cleanup .

Energy: Organic Photovoltaic Materials

The compound’s conjugated system is beneficial for creating organic photovoltaic materials. By incorporating it into the molecular design of organic solar cells, researchers can improve the efficiency of light absorption and charge transport, contributing to the advancement of renewable energy technologies .

Food Industry: Flavor and Fragrance Synthesis

While not directly used in food, this compound could be a precursor in the synthesis of flavor and fragrance chemicals. Its structure allows for the creation of various aromatic derivatives that can be used to enhance the sensory properties of food products .

Cosmetics: Active Ingredient Development

In the cosmetics industry, the compound can be modified to produce active ingredients for skincare products. Its molecular framework can be tailored to develop compounds with antioxidant, anti-inflammatory, or antimicrobial properties, which are beneficial in cosmetic formulations .

Proteomics Research: Protein Modification

This compound can be used in proteomics research to modify proteins and peptides. The aldehyde group can react with amino groups in proteins, enabling the study of protein function and interaction, which is crucial in understanding diseases and developing new treatments .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its mechanism of action would largely depend on its application, particularly in the field of biochemical or proteomics research .

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-(oxan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFLKYMBWVBWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672408
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

CAS RN

915922-93-9
Record name 5-(Oxan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 2
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 3
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 4
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Reactant of Route 6
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.